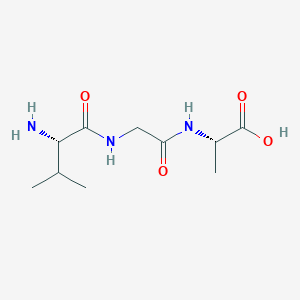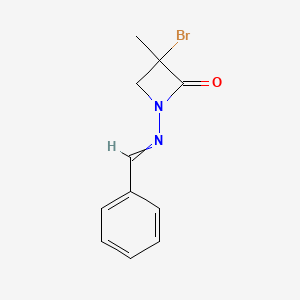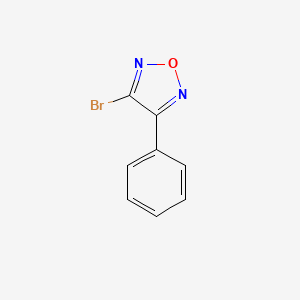
3-Bromo-4-phenyl-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-phenyl-1,2,5-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of Amidoximes: One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-phenyl-1,2,5-oxadiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-phenyl-1,2,5-oxadiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-phenyl-1,2,5-oxadiazole is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-phenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and reactivity.
1,3,4-Oxadiazole: Known for its stability and use in medicinal chemistry.
1,2,3-Oxadiazole: Less common due to its instability.
Uniqueness: 3-Bromo-4-phenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Propiedades
Número CAS |
92408-33-8 |
|---|---|
Fórmula molecular |
C8H5BrN2O |
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-bromo-4-phenyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
DVQICGCVQMETNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NON=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


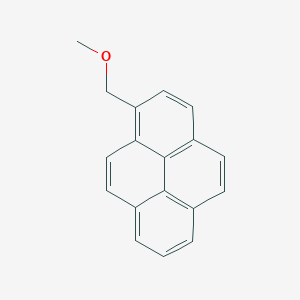
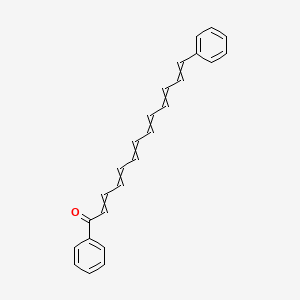
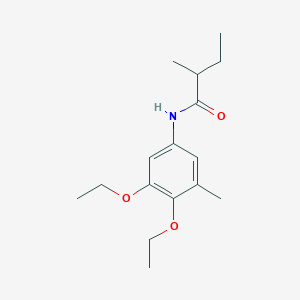
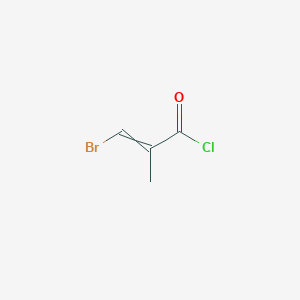
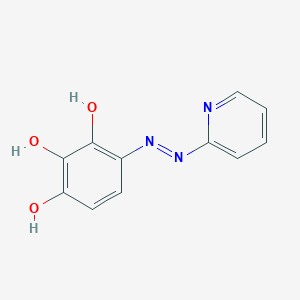
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
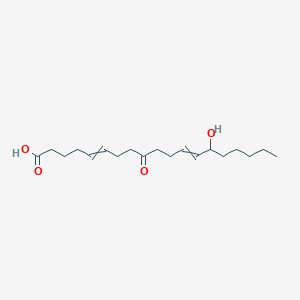
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
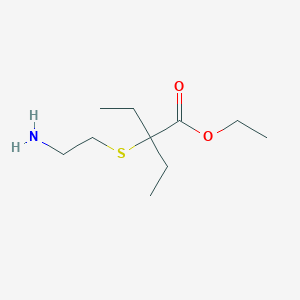
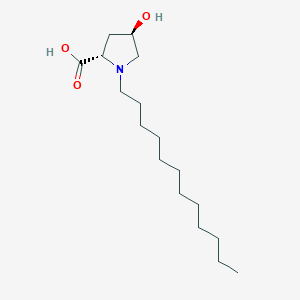
![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
